molecular formula C12H14O3 B14357411 2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- CAS No. 90266-15-2

2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy-

Cat. No.: B14357411
CAS No.: 90266-15-2
M. Wt: 206.24 g/mol
InChI Key: PYXHLPPDGRBRRI-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- is a chemical compound with a molecular formula of C12H14O3. This compound is part of the naphthalenone family, which is characterized by a naphthalene ring system with a ketone group. The presence of methoxy groups at the 7 and 8 positions adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of o-hydroxybenzaldehyde derivatives, which undergo cyclization reactions to form the naphthalenone structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process typically includes steps such as methylation, cyclization, and purification to achieve the desired product. The use of advanced techniques like chromatography and crystallization ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and the naphthalenone core structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydrocoumarin: Another compound with a similar core structure but different functional groups.

    7,8-Dimethoxy-3,4-dihydro-1(2H)-isoquinolinone: Shares the methoxy groups but has a different ring system.

Uniqueness

2(1H)-Naphthalenone, 3,4-dihydro-7,8-dimethoxy- is unique due to its specific substitution pattern and the presence of both methoxy groups and a ketone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90266-15-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H14O3/c1-14-11-6-4-8-3-5-9(13)7-10(8)12(11)15-2/h4,6H,3,5,7H2,1-2H3

InChI Key

PYXHLPPDGRBRRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCC(=O)C2)C=C1)OC

Origin of Product

United States

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